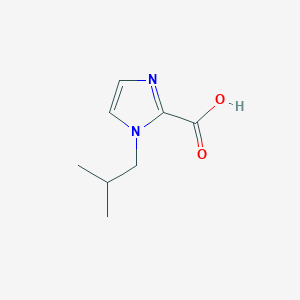

1-Isobutyl-1H-imidazole-2-carboxylic acid

Vue d'ensemble

Description

1-Isobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an isobutyl group and a carboxylic acid group Imidazoles are known for their significant role in various biological processes and their presence in many pharmacologically active molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes further reactions to yield the desired imidazole .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . This method is advantageous due to its simplicity and the availability of starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isobutyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Imidazoline derivatives.

Substitution: Halogenated imidazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most significant applications of 1-Isobutyl-1H-imidazole-2-carboxylic acid is its antimicrobial properties. Research has shown that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Study Findings : A study conducted on N-alkylimidazole derivatives demonstrated that the introduction of longer alkyl chains and carboxylic acid groups significantly enhanced antimicrobial activity. The compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans using disk diffusion and broth microdilution methods, revealing that those with lower pKa values exhibited better penetration into bacterial membranes, leading to increased efficacy .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.5 mg/mL |

| E. coli | 1 mg/mL | |

| C. albicans | 0.75 mg/mL |

Medicinal Chemistry

In medicinal chemistry, imidazole derivatives are often explored for their potential as therapeutic agents due to their ability to interact with biological targets.

- Case Study : A recent investigation into the synthesis of various imidazole derivatives highlighted the potential of this compound as a scaffold for developing new drugs aimed at treating infections caused by resistant bacterial strains. The study emphasized the importance of modifying the side chains to enhance pharmacological properties while minimizing toxicity .

Mécanisme D'action

The mechanism of action of 1-Isobutyl-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

1-Isobutyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives:

Histidine: An essential amino acid with an imidazole side chain, crucial for protein structure and function.

Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Clotrimazole: An antifungal agent with an imidazole ring, used to treat various fungal infections.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Similar Compounds

- Histidine

- Metronidazole

- Clotrimazole

Activité Biologique

1-Isobutyl-1H-imidazole-2-carboxylic acid (IBICA) is a derivative of imidazole-2-carboxylic acid, which has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance. This compound is part of a broader class of imidazole derivatives that are being explored for their pharmacological properties, especially as inhibitors of metallo-β-lactamases (MBLs), which are key contributors to antibiotic resistance in Gram-negative bacteria.

Chemical Structure and Properties

The molecular structure of IBICA can be described as follows:

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- IUPAC Name : this compound

The presence of the isobutyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.

IBICA acts primarily as a metal-binding pharmacophore, targeting MBLs that confer resistance to β-lactam antibiotics. The interaction between IBICA and MBLs involves coordination with metal ions that are essential for the enzymatic activity of these resistance factors.

Key Mechanisms:

- Inhibition of MBL Activity : Studies have demonstrated that IBICA can effectively inhibit various subclasses of MBLs, particularly the Verona Integron-encoded MBLs (VIMs), which are notorious for hydrolyzing carbapenems.

- Synergistic Effects with Antibiotics : When used in combination with traditional antibiotics like meropenem, IBICA has shown to significantly reduce the minimum inhibitory concentration (MIC) required to combat resistant bacterial strains.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the structure of IBICA to enhance its inhibitory potency against MBLs. Key findings include:

- Substitutions at specific positions on the imidazole ring can lead to increased binding affinity and improved inhibition rates.

- A derivative identified as compound 55 exhibited an IC₅₀ value of 0.018 µM against VIM-type MBLs, showcasing its potential as a lead compound for further development .

Case Studies

- In Vitro Studies : In laboratory settings, IBICA derivatives were tested against various strains of Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives not only inhibited MBL activity but also restored the efficacy of carbapenem antibiotics .

- Pharmacokinetic Profiles : Animal studies have indicated that select IBICA derivatives possess favorable pharmacokinetic profiles, including good absorption and low toxicity, making them promising candidates for clinical development .

Data Tables

| Compound Name | IC₅₀ (µM) | Target Enzyme | Synergistic Antibiotic | MIC Reduction Factor |

|---|---|---|---|---|

| IBICA | 0.018 | VIM-2 | Meropenem | 16-fold |

| Compound 55 | 0.018 | VIM-5 | Meropenem | 16-fold |

Propriétés

IUPAC Name |

1-(2-methylpropyl)imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(10)8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNHISCJYNWYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.